Technical Guide: Spectroscopic Characterization of Sodium 2-fluorobenzene-1-sulfinate
Technical Guide: Spectroscopic Characterization of Sodium 2-fluorobenzene-1-sulfinate
This guide provides an in-depth technical analysis of the spectroscopic characterization of Sodium 2-fluorobenzene-1-sulfinate , a critical reagent in radical C-H functionalization chemistries (e.g., Baran diversinates).
Compound Identity & Core Properties
Before interpreting spectral data, ensure the analyte matches the physicochemical profile of the target sulfinate salt.
| Property | Detail |
| Chemical Name | Sodium 2-fluorobenzene-1-sulfinate |
| Common Name | Sodium 2-fluorobenzenesulfinate |
| CAS Number | 127159-66-4 |
| Molecular Formula | |
| Molecular Weight | 182.15 g/mol |
| Structure | Sodium salt of 2-fluorobenzenesulfinic acid |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics ( |
Synthesis & Purity Context
Understanding the synthesis is vital for identifying impurities in the spectra. This compound is typically prepared via the reduction of 2-fluorobenzenesulfonyl chloride .
-
Precursor: 2-Fluorobenzenesulfonyl chloride (CAS: 2905-21-7).
-
Reagents: Sodium sulfite (
), Sodium bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), Water. -
Common Impurities:
Synthesis Workflow Diagram
Figure 1: Synthesis pathway highlighting the reduction step and potential oxidation risks.
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the ionic nature of the sulfinate, DMSO-
H NMR (500 MHz, DMSO-
)
The spectrum is characterized by the splitting patterns induced by the Fluorine atom (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H (C6) | 7.75 – 7.85 | td or m | 1H | Ortho to | |
| Ar-H (C4) | 7.45 – 7.55 | m | 1H | - | Para to |
| Ar-H (C3) | 7.25 – 7.35 | td | 1H | Ortho to | |
| Ar-H (C5) | 7.15 – 7.25 | t | 1H | - | Meta to |
-
Diagnostic Signal: The proton at C6 (ortho to the sulfinate) is the most deshielded aromatic signal, appearing downfield around 7.8 ppm.
-
Fluorine Coupling: Expect complex splitting. The proton ortho to the fluorine (C3) will show a large
coupling constant (~8-10 Hz).
C NMR (125 MHz, DMSO-
)
Carbon signals will appear as doublets due to C-F coupling.
-
C-F (C2):
ppm (Doublet, Hz). -
C-S (C1):
ppm (Doublet, Hz). -
Aromatic CH: Signals at 132, 129, 124, 116 ppm (often split into doublets).
F NMR (470 MHz, DMSO-
)
-
Shift:
to ppm. -
Pattern: Multiplet (coupling with neighboring protons).
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the sulfinate functional group and distinguish it from the sulfonate impurity.
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| S=O (Asymmetric) | 1020 – 1050 | Strong | Characteristic of sulfinates ( |
| S=O (Symmetric) | 980 – 1000 | Strong | Lower frequency than sulfonates. |
| C-F Stretch | 1200 – 1250 | Medium | Aryl fluoride confirmation. |
| C=C Aromatic | 1470, 1580 | Medium | Benzene ring skeleton. |
-
Differentiation: Sulfonates (
) typically show S=O stretches at higher frequencies (~1150-1200 and ~1050 ). If you see strong bands >1150 , your sample has oxidized.
C. Mass Spectrometry (MS)
Electrospray Ionization (ESI) in Negative Mode is the standard protocol.
-
Ionization Mode: ESI (-)
-
Molecular Ion:
-
Target m/z: 159.0 (Calculated for
)
Fragmentation Pathway:
-
Parent Ion: m/z 159.0[4]
-
Loss of
: m/z 95.0 ( phenyl anion radical equivalent). -
Impurity Check: A peak at m/z 175.0 indicates the presence of the sulfonate (
).
Characterization Logic Diagram
Figure 2: Step-by-step logic for validating the identity of the sulfinate salt.
Experimental Protocol: General Characterization
Objective: To obtain high-quality spectral data for batch release.
-
Sample Prep (NMR): Dissolve ~10 mg of the salt in 0.6 mL of DMSO-
. Ensure the solution is clear. If turbid, filter through a cotton plug (turbidity often indicates inorganic salts like ). -
Sample Prep (MS): Dilute the NMR sample 1:1000 with Methanol (LC-MS grade). Inject directly into ESI source (Flow rate: 10
). -
Data Acquisition:
-
Run
(16 scans) and (if available). -
Check for the diagnostic "roofing" effect or complex coupling in the aromatic region due to fluorine.
-
Integrate the aromatic region (should sum to 4H).
-
References
-
Fujiwara, Y., et al. (2012). "Practical C-H Functionalization of Quinones with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497. (Seminal work on "Diversinates"). Link
-
Knauber, T., et al. (2011). "A General and Efficient Method for the Synthesis of Sodium Arenesulfinates." Chemistry – A European Journal, 17(9), 2689–2697. (Synthesis Protocol). Link
-
Sigma-Aldrich. (2024).[5] "Sodium 2-fluorobenzenesulfinate Product Specification - CAS 127159-66-4." Link
